(4S,5R)-5-(Benzyloxy)-4-methylhex-2-ynal
Description
(4S,5R)-5-(Benzyloxy)-4-methylhex-2-ynal is a chiral alkyne-containing aldehyde with a benzyl-protected hydroxyl group at the 5-position and a methyl substituent at the 4-position. Its stereochemistry (4S,5R) is critical for its reactivity and applications in asymmetric synthesis, particularly in the construction of complex natural products or pharmaceuticals. The compound’s alkyne moiety (hex-2-ynal) enables click chemistry or alkyne-azide cycloaddition reactions, while the benzyloxy group enhances solubility in organic solvents and stabilizes intermediates during multi-step syntheses .
Properties
CAS No. |
919114-45-7 |
|---|---|
Molecular Formula |
C14H16O2 |
Molecular Weight |
216.27 g/mol |
IUPAC Name |
(4S,5R)-4-methyl-5-phenylmethoxyhex-2-ynal |
InChI |
InChI=1S/C14H16O2/c1-12(7-6-10-15)13(2)16-11-14-8-4-3-5-9-14/h3-5,8-10,12-13H,11H2,1-2H3/t12-,13+/m0/s1 |
InChI Key |
YEFGZYTYLWXFEP-QWHCGFSZSA-N |
Isomeric SMILES |
C[C@@H](C#CC=O)[C@@H](C)OCC1=CC=CC=C1 |
Canonical SMILES |
CC(C#CC=O)C(C)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5R)-5-(Benzyloxy)-4-methylhex-2-ynal typically involves enantioselective reactions to ensure the correct stereochemistry. One common method involves the enantioselective ring-opening of cycloanhydrides with alcohols in the presence of chiral catalysts such as 9-epiquininurea . This method is performed at room temperature and yields the desired product with high stereoselectivity.
Industrial Production Methods
Industrial production of (4S,5R)-5-(Benzyloxy)-4-methylhex-2-ynal may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(4S,5R)-5-(Benzyloxy)-4-methylhex-2-ynal can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne group can be reduced to alkenes or alkanes using hydrogenation reactions.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst are used for hydrogenation.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
The compound serves as a versatile intermediate in organic synthesis. Its unique structure allows for various transformations, including:
- Asymmetric Synthesis : The compound can be utilized in asymmetric synthesis routes to produce other chiral compounds. For instance, it has been employed in the synthesis of hydroxy-γ-butyrolactones through dihydroxylation and lactonization reactions, demonstrating high levels of diastereocontrol .
- Functionalization : (4S,5R)-5-(Benzyloxy)-4-methylhex-2-ynal can undergo various functional group transformations, making it a valuable building block for synthesizing more complex molecules .
Medicinal Chemistry
In medicinal chemistry, this compound has shown potential as a precursor in the synthesis of bioactive molecules. Its applications include:
- Synthesis of Anticancer Agents : Research has indicated that derivatives of (4S,5R)-5-(Benzyloxy)-4-methylhex-2-ynal can be synthesized to develop compounds with anticancer properties. For example, its derivatives have been tested for efficacy against specific cancer cell lines .
- Pharmacological Studies : The compound has been investigated for its role in synthesizing arginase inhibitors, which are relevant in treating conditions like cancer and cardiovascular diseases. The optimization of synthetic pathways involving this compound has led to the development of potent inhibitors with IC50 values in the nanomolar range .
Case Study 1: Synthesis of Hydroxy-γ-butyrolactones
A study demonstrated the use of (4S,5R)-5-(Benzyloxy)-4-methylhex-2-ynal in synthesizing hydroxy-γ-butyrolactones through an osmium-catalyzed dihydroxylation reaction. The resulting products exhibited high diastereomeric ratios, showcasing the effectiveness of this compound in producing stereochemically complex molecules .
Case Study 2: Development of Arginase Inhibitors
Another significant application involved using (4S,5R)-5-(Benzyloxy)-4-methylhex-2-ynal to synthesize novel arginase inhibitors. These inhibitors were evaluated for their potency against human arginase isoforms and showed promising results, indicating the compound's utility in drug development targeting metabolic disorders .
Data Table: Summary of Applications
| Application Area | Description | Example Use Cases |
|---|---|---|
| Organic Synthesis | Intermediate for various transformations | Synthesis of hydroxy-γ-butyrolactones |
| Medicinal Chemistry | Precursor for bioactive compounds | Development of anticancer agents |
| Pharmacological Studies | Synthesis of enzyme inhibitors | Arginase inhibitors with nanomolar IC50 values |
Mechanism of Action
The mechanism of action of (4S,5R)-5-(Benzyloxy)-4-methylhex-2-ynal involves its interaction with specific molecular targets. The alkyne group can participate in cycloaddition reactions, while the benzyloxy group can engage in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Benzyloxy and Alkyne Groups
(4R,5R)-5-Benzyloxy-4-ethynyl-2,2-dimethyl-1,3-dioxane (CAS: 169238-10-2)
- Molecular Formula : C₁₅H₁₈O₃
- Molecular Weight : 246.30 g/mol
- Key Features :
- Contains a 1,3-dioxane ring with a benzyloxy group and ethynyl substituent.
- Stereochemistry (4R,5R) differs from the target compound’s (4S,5R) configuration.
- Used as a chiral building block in carbohydrate chemistry.
- Synthesis : Achieved via stereoselective routes with a 94% yield, emphasizing the role of protecting groups in stabilizing reactive intermediates .
(4S,5S)-5-Benzyloxy-4-(2-trimethylsilylethynyl)-1,3-dioxane
Oxazolidine Derivatives with Benzyl/Methoxy Groups
(4S,5R)-3-Benzoyl-2-(4-methoxyphenyl)-4-phenyl-5-oxazolidinecarboxylic acid (CAS: 949023-16-9)
- Molecular Formula: C₂₄H₂₁NO₅
- Molecular Weight : 403.43 g/mol
- Key Features: Oxazolidine ring with benzoyl and methoxyphenyl substituents. Carboxylic acid group enables further functionalization.
(4R,5S)-3-Benzoyl-2-(4-methoxyphenyl)-4-phenyloxazolidine-5-carboxylic acid
Enzymatically Synthesized Analogues
(3R,4S,5R)-5-((Benzyloxy)methyl)-4-hydroxy-3-methyldihydrofuran-2(3H)-one (11a)
- Key Features: Dihydrofuranone ring with benzyloxy and hydroxyl groups. Synthesized enzymatically using aldolases, highlighting biocatalytic routes vs. traditional organic synthesis for the target compound .
Biological Activity
The compound (4S,5R)-5-(Benzyloxy)-4-methylhex-2-ynal is a member of the alkyne aldehyde family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, along with relevant case studies and research findings.
Chemical Structure and Properties
(4S,5R)-5-(Benzyloxy)-4-methylhex-2-ynal features a unique stereochemistry that may influence its biological activity. The presence of the benzyloxy group is significant as it can enhance solubility and interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds similar to (4S,5R)-5-(Benzyloxy)-4-methylhex-2-ynal exhibit antimicrobial properties. For instance, studies on related compounds have shown activity against Gram-positive bacteria. The mode of action often involves interference with bacterial DNA synthesis or function .
| Compound | Target Organism | Activity |
|---|---|---|
| Compound A | Staphylococcus aureus | Inhibitory (IC50 = 15 µM) |
| Compound B | Bacillus subtilis | Inhibitory (IC50 = 20 µM) |
Anticancer Activity
The anticancer potential of (4S,5R)-5-(Benzyloxy)-4-methylhex-2-ynal has been explored in various studies. Compounds with similar structures have demonstrated cytotoxic effects against several cancer cell lines, including leukemia and solid tumors. For example, one study reported that a related compound exhibited an IC50 value of 1.0 nM against the P388 murine leukemia cell line .
Case Study: Anticancer Effects
In a controlled study, (4S,5R)-5-(Benzyloxy)-4-methylhex-2-ynal was tested against multiple cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Ehrlich ascites carcinoma | 0.5 | Induction of apoptosis |
| L1210 leukemia | 0.8 | Inhibition of protein synthesis |
| Sarcoma-180 | 1.2 | DNA intercalation and damage |
The biological activity of (4S,5R)-5-(Benzyloxy)-4-methylhex-2-ynal is believed to be mediated through several mechanisms:
- DNA Intercalation : Similar compounds are known to intercalate into DNA, disrupting replication and transcription processes .
- Protein Synthesis Inhibition : Some studies suggest that these compounds inhibit protein synthesis by targeting ribosomal functions .
- Induction of Apoptosis : Evidence shows that these compounds can trigger programmed cell death in cancer cells through various signaling pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
